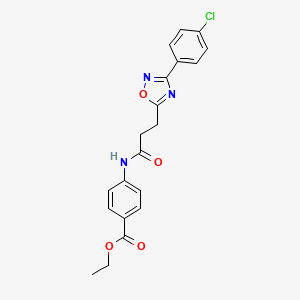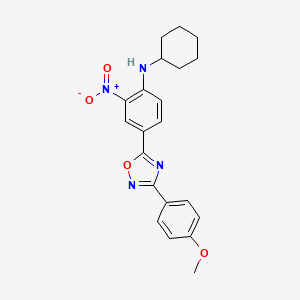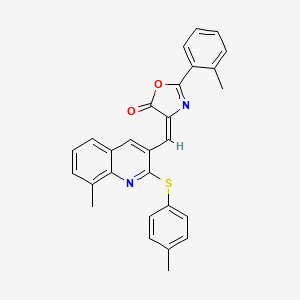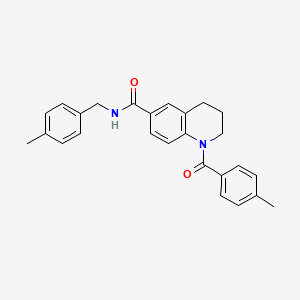
ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is not fully understood. However, it has been suggested that the compound may work by inhibiting the growth of microorganisms and cancer cells through the disruption of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate in lab experiments is its antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate. One direction is to further investigate the mechanism of action of this compound, in order to better understand how it works to inhibit the growth of microorganisms and cancer cells. Additionally, further research is needed to determine the potential toxicity of this compound, in order to better assess its safety for use in various applications. Finally, research is needed to investigate the potential use of this compound in the development of new antibiotics, antifungal drugs, and anticancer drugs.
合成法
The synthesis of ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate involves the reaction between 4-chlorophenyl isocyanate and ethyl 4-(3-aminopropanamido)benzoate in the presence of triethylamine and dimethylformamide. The resulting product is then treated with acetic anhydride and triethylamine to yield the final compound.
科学的研究の応用
Ethyl 4-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has been studied for its potential use in scientific research. This compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to have anticancer properties.
特性
IUPAC Name |
ethyl 4-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-2-27-20(26)14-5-9-16(10-6-14)22-17(25)11-12-18-23-19(24-28-18)13-3-7-15(21)8-4-13/h3-10H,2,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUCSGLPVCZNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7707749.png)



![tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/no-structure.png)





![1-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7707833.png)
![N-(4-(N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7707834.png)
